molecular formula C18H22N2O2S B2383101 N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide CAS No. 1797700-87-8

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2383101
CAS No.: 1797700-87-8
M. Wt: 330.45
InChI Key: HWNQGYDWSHHNKX-UHFFFAOYSA-N
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Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that features a piperidine ring, a thiophene ring, and an acetamide group. Compounds with such structures are often investigated for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction.

    Coupling Reactions: The piperidine and thiophene rings are coupled with the phenyl and acetamide groups through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiophene ring.

    Reduction: Reduction reactions could target the acetamide group or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for potential therapeutic effects, particularly in the central nervous system.

    Industry: Used in the synthesis of other compounds or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(thiophen-2-yl)acetamide: can be compared with other piperidine or thiophene derivatives.

    Unique Features: The combination of the piperidine, thiophene, and acetamide groups may confer unique pharmacological properties.

List of Similar Compounds

  • This compound
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(furan-2-yl)acetamide
  • N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-(pyridin-2-yl)acetamide

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)19-18(21)13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNQGYDWSHHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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